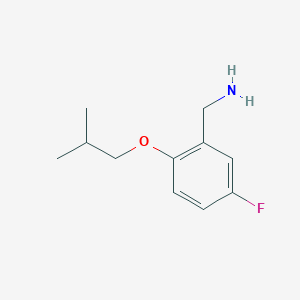

5-Fluoro-2-isobutoxybenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-fluoro-2-(2-methylpropoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-5,8H,6-7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPDNDXGOLYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=C(C=C(C=C1)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoro 2 Isobutoxybenzylamine

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a problem-solving technique in organic chemistry that deconstructs a target molecule into simpler, commercially available starting materials. fiveable.medeanfrancispress.com This process allows chemists to devise a logical and efficient synthetic route. fiveable.medeanfrancispress.com For 5-Fluoro-2-isobutoxybenzylamine, the analysis begins by disconnecting the benzylamine (B48309) functional group, leading back to a benzaldehyde (B42025) intermediate.

A primary retrosynthetic disconnection involves the carbon-nitrogen bond of the benzylamine, suggesting a reductive amination pathway. This identifies 5-fluoro-2-isobutoxybenzaldehyde (B13080690) as a key precursor. Further deconstruction of this aldehyde involves the disconnection of the isobutoxy ether linkage, pointing to 5-fluoro-2-hydroxybenzaldehyde (B1225495) as a more fundamental starting material. Finally, the synthesis of this fluorinated salicylaldehyde (B1680747) derivative can be envisioned from simpler aromatic precursors through electrophilic or nucleophilic fluorination strategies.

Synthesis of the 5-Fluoro-2-substituted Benzaldehyde Intermediate

The synthesis of the pivotal 5-fluoro-2-substituted benzaldehyde intermediate can be approached through several routes. A common method involves the direct formylation of a suitably substituted fluorophenol. For instance, 4-fluorophenol (B42351) can be a starting point. researchgate.net The hydroxyl group is often protected before subsequent reactions. researchgate.net

Another strategy involves the ortho-lithiation of a protected 4-fluoroanisole, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This directed ortho-metalation approach provides regioselective introduction of the aldehyde group. Alternatively, starting from o-fluorobenzaldehyde, a bromination reaction can introduce a bromine atom at the 5-position, which can then be further manipulated if necessary. google.com

A different approach starts with 3-bromo-4-fluorobenzaldehyde, which can be converted to 2-fluoro-5-formylbenzonitrile (B141211) by reaction with cuprous cyanide. chemicalbook.comguidechem.com The nitrile group can then be hydrolyzed to a carboxylic acid and subsequently reduced to the aldehyde, or the aldehyde can be protected during these transformations.

Introduction of the Isobutoxy Group via Etherification Strategies

The introduction of the isobutoxy group is typically achieved through a Williamson ether synthesis. This involves the reaction of the hydroxyl group of a 2-hydroxybenzaldehyde derivative with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

For the synthesis of this compound, the key intermediate 5-fluoro-2-hydroxybenzaldehyde is subjected to etherification. nih.gov The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, with a base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack on the isobutyl halide. Zirconium and hafnium complexes have also been shown to catalyze the reductive etherification of hydroxybenzaldehydes with isopropanol, suggesting potential for similar catalytic approaches with isobutanol. osti.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| 5-Fluoro-2-hydroxybenzaldehyde | Isobutyl bromide | Potassium Carbonate | DMF | 5-Fluoro-2-isobutoxybenzaldehyde |

| 5-Fluoro-2-hydroxybenzaldehyde | Isobutyl chloride | Sodium Hydride | Acetonitrile | 5-Fluoro-2-isobutoxybenzaldehyde |

| 2-Hydroxybenzaldehyde | Isopropanol | - | Isopropanol (with Zr/Hf catalyst) | 2-Isopropoxybenzyl alcohol |

Reductive Amination Approaches for Benzylamine Formation

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In the final step of the synthesis of this compound, the precursor aldehyde, 5-fluoro-2-isobutoxybenzaldehyde, is reacted with an amine source, typically ammonia (B1221849) or an ammonia equivalent, in the presence of a reducing agent.

The reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the corresponding benzylamine. A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. Iron carbonyl complexes have also been utilized as catalysts for reductive amination in more sustainable, hydrogen-free processes. unisi.it The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the final product. A systematic study on the isomerization of N-benzylimines derived from fluorinated aldehydes has shown that these reactions can proceed efficiently. nih.gov

| Aldehyde | Amine Source | Reducing Agent | Product |

| 5-Fluoro-2-isobutoxybenzaldehyde | Ammonia | Sodium Borohydride | This compound |

| 5-Fluoro-2-isobutoxybenzaldehyde | Ammonium (B1175870) Acetate | Sodium Cyanoborohydride | This compound |

| Benzaldehyde | p-Anisidine | Fe₃(CO)₁₂ / i-PrOH/H₂O | N-(4-methoxybenzyl)aniline |

Innovative Fluorination Strategies for the Aromatic Ring

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of many pharmaceutical and agrochemical compounds. brynmawr.edu Modern fluorination methods offer greater efficiency, selectivity, and safety compared to traditional approaches.

Electrophilic Fluorination Techniques with Modern Fluorinating Reagents

Electrophilic fluorination involves the reaction of a nucleophilic aromatic ring with an electrophilic fluorine source. wikipedia.org This method has become increasingly popular due to the development of safer and more effective N-F reagents. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are now commonly used. brynmawr.eduwikipedia.org These reagents are more stable and easier to handle than gaseous fluorine. wikipedia.org

The fluorination of a suitably substituted benzene (B151609) derivative can be achieved using these modern reagents. For instance, an isobutoxybenzene derivative could be directly fluorinated at the desired position, although regioselectivity can be a challenge and may require the use of directing groups. The use of ionic liquids as solvents can enhance the efficiency of electrophilic fluorination with reagents like Selectfluor®. researchgate.net

| Substrate | Fluorinating Reagent | Catalyst/Solvent | Product |

| Indoles | NFSI | - | 3,3-Difluoro-2-oxindoles |

| N-substituted indoles | Selectfluor® | Ethanol/Methanol | Fluorinated indoles |

| 1,2-Dihydropyridines | Selectfluor® | - | 3-Fluoro-3,6-dihydropyridines |

Nucleophilic Aromatic Substitution (SNAr) Routes to Incorporate Fluorine

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing a fluorine atom. walisongo.ac.id This reaction is particularly effective when the aromatic ring is activated by electron-withdrawing groups ortho or para to a good leaving group, such as a nitro group or another halogen. researchgate.net

A potential SNAr strategy for synthesizing a precursor to this compound could involve a starting material like 2,4-difluorobenzaldehyde. The fluorine atom at the 4-position is more activated towards nucleophilic attack. A selective substitution of the 4-fluoro group with a hydroxyl or methoxy (B1213986) group, followed by etherification with isobutanol and subsequent functional group manipulations, could lead to the desired product. The reactivity in SNAr reactions generally follows the trend F > Cl > Br > I for the leaving group. nih.gov Polyfluoroarenes readily undergo SNAr reactions, allowing for the synthesis of highly functionalized aromatic compounds. mdpi.com

| Aryl Halide | Nucleophile | Conditions | Product |

| 4-Fluorobenzaldehyde | 4-Methoxyphenol | K₂CO₃, DMSO, 140 °C | 4-(4-Methoxyphenoxy)benzaldehyde |

| 1-Fluoro-2,4-dinitrobenzene | Dimethylamine | Hydroxide-assisted DMF decomposition | N,N-Dimethyl-2,4-dinitroaniline |

| 2,4-Dinitrochlorobenzene | Hydrazine | Methanol | 2,4-Dinitrophenylhydrazine |

Transition-Metal Catalyzed C–F Bond Formation in Aromatic Systems

The formation of a carbon-fluorine (C–F) bond on an aromatic ring is a challenging transformation due to the high bond energy of C–F and the relatively low nucleophilicity of the fluoride (B91410) ion. Transition-metal catalysis has emerged as a powerful tool to overcome these hurdles, enabling C–F bond formation under milder conditions with greater functional group tolerance. organicreactions.org

Palladium-catalyzed reactions are among the most studied methods for aromatic fluorination. A common catalytic cycle involves the oxidative addition of an aryl halide or triflate to a palladium(0) complex. This is followed by a ligand exchange with a fluoride source, and the cycle is completed by the reductive elimination of the aryl fluoride product, regenerating the Pd(0) catalyst. nih.gov The development of new ligands and reaction conditions has been crucial in making this process more efficient and broadly applicable. researchgate.net

Other transition metals like copper, silver, rhodium, and iridium have also been utilized in C–F bond formation. nih.govuiowa.edu These metals can operate through different mechanisms and may offer advantages for specific substrates or fluorine sources. For instance, rhodium and iridium catalysts have been explored for generating benzylic C-F bonds through nucleophilic substitution. uiowa.edu The application of these methods could allow for the late-stage fluorination of a pre-functionalized isobutoxybenzylamine precursor, providing a convergent and flexible synthetic route.

Optimization of Reaction Conditions for Scalable Synthesis

Moving a synthetic route from laboratory-scale discovery to industrial-scale production requires rigorous optimization of all reaction parameters to ensure safety, efficiency, cost-effectiveness, and reproducibility.

The choice of catalyst and its associated ligands is paramount in transition-metal-catalyzed reactions. For the synthesis of a molecule like this compound, which involves C-F, C-O, and C-N bonds connected to an aromatic core, catalyst selection is critical. Ligand design plays a key role in modulating the catalyst's reactivity, stability, and selectivity. nih.gov

In the context of palladium-catalyzed fluorination, ligands based on phosphines, carbenes, and other chelating structures are commonly screened. The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination, which are often the key steps in the catalytic cycle. nih.gov For a scalable process, air- and moisture-stable pre-catalysts are often preferred.

Table 1: Comparison of Catalyst Systems for Aromatic C-X Bond Formation This table presents a conceptual comparison of catalyst systems relevant to the synthesis of the target molecule. Data is illustrative of typical findings in the field.

| Catalyst System | Metal | Typical Ligands | Target Bond | Key Advantages | Potential Challenges |

| Buchwald-Hartwig | Pd | Buchwald phosphine (B1218219) ligands (e.g., SPhos, XPhos) | C-N, C-O | High efficiency, broad substrate scope | Ligand cost, air sensitivity |

| Chan-Lam | Cu | Pyridine, N-based ligands | C-N, C-O | Milder conditions, air-tolerant | Substrate limitations, sometimes requires excess amine |

| Sanford Fluorination | Pd | Pyridine, Phenanthroline | C-F | Direct C-H fluorination possible | Requires strong oxidants, regioselectivity can be an issue |

| Grushin Fluorination | Pd/Cu | Phosphine ligands | C-F | Uses simple metal fluorides | Can require high temperatures |

Ligand-based drug design strategies, which focus on the interaction between a ligand and a biological target, offer conceptual parallels. nih.gov In catalysis, the "target" is the metal center, and ligands are designed to create a specific coordination environment that promotes the desired chemical transformation.

Solvents are not merely inert media for reactions; they can significantly influence reaction rates, selectivity, and even the position of chemical equilibria. researchgate.net In scalable synthesis, solvent choice also has major implications for process safety, cost, and environmental impact. For instance, polar aprotic solvents like DMF or DMSO are common in nucleophilic aromatic substitution but can be difficult to remove and have associated health concerns.

Reaction temperature is another critical parameter. Higher temperatures can increase reaction rates but may also lead to side reactions, product decomposition, or catalyst deactivation. Precise temperature control, often achieved using automated reactor systems, is essential for maintaining consistency and maximizing yield in a large-scale setting. The optimization process involves finding the lowest possible temperature at which the reaction proceeds at an economically viable rate.

Table 2: Influence of Solvents on a Hypothetical Nucleophilic Aromatic Substitution This table illustrates how solvent choice can impact reaction outcomes. The values are representative examples.

| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Relative Reaction Rate | Green Chemistry Classification |

| Toluene | 2.4 | 111 | 1.0 | Recommended |

| Tetrahydrofuran (THF) | 7.6 | 66 | 3.5 | Usable |

| Acetonitrile | 37.5 | 82 | 8.2 | Usable |

| Dimethylformamide (DMF) | 36.7 | 153 | 15.0 | Problematic |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | 14.5 | Highly Problematic |

As shown, while polar aprotic solvents like DMF and NMP often accelerate these reactions, their environmental and safety profiles make them less desirable for large-scale production. skpharmteco.com

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com This is particularly important for scalable synthesis, where even small inefficiencies can lead to large volumes of waste.

Key principles applicable to the synthesis of this compound include:

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be minimized or made unnecessary. skpharmteco.comyoutube.com When required, preference should be given to greener alternatives with lower toxicity and environmental impact. youtube.com Solvent selection guides are often used to make informed choices.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and rearrangements are preferred over substitutions and eliminations, which inherently generate byproducts.

Catalysis : Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, be recycled and reused, reducing waste.

Energy Efficiency : Conducting reactions at ambient temperature and pressure reduces energy requirements. The use of more efficient technologies, such as flow chemistry, can also contribute to lower energy consumption and better process control. researchgate.net

By integrating these principles from the outset, a synthetic route can be developed that is not only efficient but also more sustainable and environmentally responsible.

Enantioselective Synthesis Approaches for Chiral Derivatives

While this compound itself is not chiral, it can serve as a precursor to chiral derivatives, particularly if further substitution occurs at the benzylic carbon. The development of enantioselective methods to produce a single enantiomer of a chiral amine is of high importance, as different enantiomers of a drug can have vastly different biological activities.

Common strategies for the enantioselective synthesis of chiral benzylamines include:

Asymmetric Reduction of Imines : A prochiral imine, derived from the corresponding aldehyde or ketone, can be reduced using a chiral catalyst or reagent. Catalytic asymmetric hydrogenation using rhodium or ruthenium complexes with chiral phosphine ligands is a powerful and widely used method.

Asymmetric Transamination : Biocatalysis using transaminase enzymes can convert a prochiral ketone into a chiral amine with very high enantioselectivity. This approach is considered a green technology as it operates in aqueous media under mild conditions.

Resolution of a Racemic Mixture : A racemic mixture of the chiral amine can be separated into its constituent enantiomers by reacting it with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization. While effective, this method is less efficient as the maximum theoretical yield for the desired enantiomer is 50%.

The selection of the most appropriate method depends on factors such as the specific structure of the target molecule, the availability of starting materials, and the desired scale of the synthesis.

Exploration of Chemical Reactivity and Derivatization Pathways of 5 Fluoro 2 Isobutoxybenzylamine

Reactions at the Primary Amine Functionality

The primary amine group is a versatile functional handle that allows for a wide array of chemical transformations, making 5-Fluoro-2-isobutoxybenzylamine a valuable building block in synthetic chemistry.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, would yield the corresponding N-acyl derivatives. For instance, treatment with acetyl chloride would produce N-(5-Fluoro-2-isobutoxybenzyl)acetamide. The reaction is anticipated to be high-yielding and proceed under mild conditions.

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a suitable base would afford sulfonamides. These derivatives are of significant interest in medicinal chemistry due to their common presence in pharmacologically active compounds.

A representative table of potential acylation and sulfonylation products is presented below, based on common reagents.

| Reagent | Product Name | Predicted Reaction Conditions |

| Acetyl chloride | N-(5-Fluoro-2-isobutoxybenzyl)acetamide | Triethylamine, Dichloromethane, 0 °C to rt |

| Benzoyl chloride | N-(5-Fluoro-2-isobutoxybenzyl)benzamide | Pyridine, 0 °C to rt |

| Methanesulfonyl chloride | N-(5-Fluoro-2-isobutoxybenzyl)methanesulfonamide | Triethylamine, Dichloromethane, 0 °C to rt |

| p-Toluenesulfonyl chloride | N-(5-Fluoro-2-isobutoxybenzyl)-4-methylbenzenesulfonamide | Pyridine, 0 °C to rt |

Alkylation and Reductive Alkylation Strategies

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. However, under carefully controlled conditions, such as using a large excess of the amine or specific alkylating agents, mono-alkylation may be achieved.

Reductive Alkylation: A more controlled and widely used method for introducing alkyl groups is reductive amination. This two-step, one-pot reaction involves the initial formation of an imine or Schiff base by reacting this compound with an aldehyde or a ketone. The intermediate imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method offers high selectivity and is compatible with a wide range of functional groups.

The following table illustrates potential products from reductive amination with various carbonyl compounds.

| Carbonyl Compound | Reducing Agent | Product Name |

| Formaldehyde | NaBH₃CN | N-Methyl-5-fluoro-2-isobutoxybenzylamine |

| Acetaldehyde | NaBH(OAc)₃ | N-Ethyl-5-fluoro-2-isobutoxybenzylamine |

| Acetone | NaBH₃CN | N-Isopropyl-5-fluoro-2-isobutoxybenzylamine |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexyl-5-fluoro-2-isobutoxybenzylamine |

Formation of Amides, Ureas, and Thioureas

Amides: As discussed in the acylation section (3.1.1), amides are readily formed from this compound.

Ureas: The synthesis of urea (B33335) derivatives can be achieved by reacting the primary amine with isocyanates. For example, treatment with phenyl isocyanate would yield N-(5-Fluoro-2-isobutoxybenzyl)-N'-phenylurea. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, can be used to prepare unsymmetrical ureas.

Thioureas: Analogous to urea formation, thioureas can be synthesized by reacting this compound with isothiocyanates. The reaction with phenyl isothiocyanate would produce N-(5-Fluoro-2-isobutoxybenzyl)-N'-phenylthiourea. These reactions are typically straightforward and proceed with high efficiency.

| Reagent | Product Class | Product Name |

| Phenyl isocyanate | Urea | N-(5-Fluoro-2-isobutoxybenzyl)-N'-phenylurea |

| Methyl isocyanate | Urea | N-(5-Fluoro-2-isobutoxybenzyl)-N'-methylurea |

| Phenyl isothiocyanate | Thiourea | N-(5-Fluoro-2-isobutoxybenzyl)-N'-phenylthiourea |

| Allyl isothiocyanate | Thiourea | N-Allyl-N'-(5-fluoro-2-isobutoxybenzyl)thiourea |

Cyclization Reactions for Heterocycle Formation

The primary amine of this compound can participate in various cyclization reactions to form a range of heterocyclic compounds. These reactions often involve a bifunctional reagent that reacts with both the amine and another part of the molecule, or a derivative thereof. For instance, reaction with a β-ketoester could lead to the formation of a dihydropyrimidinone through a Biginelli-type reaction. Intramolecular cyclization of a suitably substituted derivative, such as an N-acyl or N-sulfonyl derivative with a reactive group on the side chain, could also be a pathway to various heterocyclic systems. The specific heterocyclic ring formed would depend on the nature of the cyclizing agent and the reaction conditions.

Reactions Involving the Aromatic Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The aromatic ring of this compound is substituted with three groups: a fluorine atom, an isobutoxy group, and a benzylamine (B48309) group. The directing effects of these substituents will determine the regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Isobutoxy Group (-OCH₂CH(CH₃)₂): This is a strongly activating, ortho, para-directing group due to the resonance donation of the oxygen lone pairs into the ring.

Fluorine Atom (-F): Halogens are generally deactivating due to their inductive electron-withdrawing effect, but they are ortho, para-directing because of their ability to donate a lone pair through resonance. Fluorine is the most electronegative halogen, but its small size allows for better orbital overlap, making its resonance effect more significant compared to other halogens.

Benzylamine Group (-CH₂NH₂): The aminomethyl group is an activating, ortho, para-director. The nitrogen's lone pair can participate in hyperconjugation-like interactions with the aromatic ring.

The combined effect of these three ortho, para-directing groups will strongly favor electrophilic attack at the positions ortho and para to the strongly activating isobutoxy group. The fluorine atom is at position 5, and the isobutoxy group is at position 2. The benzylamine is attached to the carbon at position 1. Therefore, the positions most activated for electrophilic substitution would be C4 and C6. Steric hindrance from the bulky isobutoxy group might slightly disfavor substitution at C3. The fluorine at C5 will also influence the electron distribution.

Predicting the precise regioselectivity would require computational studies and experimental verification. However, a general prediction is that electrophiles will preferentially substitute at the C4 and C6 positions of the benzene (B151609) ring.

The table below outlines potential products from common electrophilic aromatic substitution reactions.

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 4-Nitro-5-fluoro-2-isobutoxybenzylamine and/or 6-Nitro-5-fluoro-2-isobutoxybenzylamine |

| Bromination (Br₂, FeBr₃) | Br⁺ | 4-Bromo-5-fluoro-2-isobutoxybenzylamine and/or 6-Bromo-5-fluoro-2-isobutoxybenzylamine |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 4-Acyl-5-fluoro-2-isobutoxybenzylamine and/or 6-Acyl-5-fluoro-2-isobutoxybenzylamine |

It is important to note that the primary amine group can be protonated under the acidic conditions of many electrophilic aromatic substitution reactions, which would convert the -CH₂NH₂ group into a deactivating, meta-directing -CH₂NH₃⁺ group. To avoid this, protection of the amine group, for example as an amide, would likely be necessary before carrying out such substitutions.

Metalation and Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The presence of a halogen atom (fluorine) and a benzylic amine on the aromatic ring of this compound opens up possibilities for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.orgjk-sci.com While the carbon-fluorine bond is generally strong, directed ortho-metalation could be employed to introduce a more reactive handle, such as a boronic acid or ester, onto the aromatic ring. Alternatively, if a bromo or iodo analogue of this compound were synthesized, it would readily participate in Suzuki-Miyaura coupling reactions.

A hypothetical Suzuki-Miyaura reaction of a borylated derivative of this compound with an aryl halide would proceed as follows:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| Borylated this compound | Aryl Halide (e.g., Aryl Bromide) | Pd(PPh₃)₄ | K₂CO₃ | Aryl-substituted this compound |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.com Similar to the Suzuki-Miyaura coupling, a more reactive halogen (Br or I) would likely be required on the aromatic ring of this compound for efficient Sonogashira coupling. The amine functionality in the substrate is generally tolerated under the mild reaction conditions. youtube.com

A representative Sonogashira coupling is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Product |

| Halogenated this compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Alkynyl-substituted this compound |

Transformations and Modifications of the Isobutoxy Group

The isobutoxy group in this compound presents another site for chemical modification, offering pathways to alter the steric and electronic properties of the molecule.

The ether linkage in aryl alkyl ethers can be cleaved under specific conditions, most commonly with strong acids like HBr or HI. wikipedia.orglibretexts.orgmasterorganicchemistry.compressbooks.pubmasterorganicchemistry.com This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, acidic cleavage would be expected to yield 4-fluoro-2-(aminomethyl)phenol and isobutyl halide. The resulting phenol (B47542) could then be re-alkylated with different alkyl halides to introduce a variety of new ether functionalities.

| Substrate | Reagent | Product 1 | Product 2 |

| This compound | HBr | 4-Fluoro-2-(aminomethyl)phenol | Isobutyl bromide |

Remote functionalization refers to the selective chemical modification of a position within a molecule that is distant from the primary functional group. usm.edunih.gov While challenging, this strategy could potentially be applied to the isobutyl chain of this compound. One conceptual approach involves the use of a "directing group" that positions a reactive species, such as a transition metal catalyst, at a specific C-H bond on the alkyl chain. This would enable the introduction of new functional groups, such as hydroxyl or amino groups, onto the isobutyl moiety, leading to novel derivatives with potentially altered pharmacological or physicochemical properties. The development of such a selective functionalization would represent a significant advancement in the derivatization of this class of compounds.

Applications of 5 Fluoro 2 Isobutoxybenzylamine As a High Value Building Block in Advanced Organic Synthesis

Facile Synthesis of Complex Heterocyclic Scaffolds for Chemical Libraries

The structure of 5-Fluoro-2-isobutoxybenzylamine offers a versatile starting point for constructing a variety of heterocyclic systems, which are foundational components of many biologically active compounds. While direct, documented syntheses from this specific precursor are not always established, its potential can be inferred from well-known reactions of analogous compounds.

Indole and Oxindole Derivatives (e.g., inspired by 5-fluoro-2-oxindole precursors)

Indole and oxindole cores are prevalent in numerous pharmaceuticals. The synthesis of 5-fluoro-2-oxindole, a key intermediate, often starts from precursors like 4-fluoroaniline. chemicalbook.com For instance, a common route involves the reaction of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride, followed by cyclization and reduction to yield 5-fluoro-2-oxindole. chemicalbook.com This established chemistry provides a basis for proposing how this compound could be utilized. The primary amine of the benzylamine (B48309) could undergo acylation followed by an intramolecular cyclization strategy to form the desired heterocyclic ring. Reductive cyclization of related nitro-group-containing precursors is a known method for indole synthesis. nih.gov

5-fluoro-2-oxindole itself serves as a leading structure for creating derivatives with potential therapeutic applications, such as α-glucosidase inhibitors. nih.govresearchgate.net A series of 5-fluoro-2-oxindole derivatives were synthesized by condensing the core structure with various substituted aromatic aldehydes, yielding compounds with significant inhibitory activity. nih.gov This highlights the value of the 5-fluoro-substituted scaffold that could potentially be derived from this compound.

| Scaffold | Significance | Potential Synthetic Inspiration |

|---|---|---|

| Indole | "Privileged structure" in drug discovery, found in many natural products and pharmaceuticals. nih.gov | Inspired by Leimgruber–Batcho and Fischer indole syntheses. nih.govnih.gov |

| Oxindole | Core of many bioactive compounds, including kinase inhibitors. | Inspired by syntheses starting from 5-fluoro-2-nitro-phenylacetic acid or 4-fluoroaniline. chemicalbook.comprepchem.comrsc.org |

| Benzoxazole | Scaffold with a broad spectrum of biological activities including anticancer and antimicrobial. nih.gov | Inspired by condensation of 2-aminophenols with various reagents. globalresearchonline.netnih.gov |

| Benzothiazole | Important core in medicinal chemistry with diverse biological activities. | Inspired by syntheses from 2-aminothiophenols or fluorinated anilines. nih.govorientjchem.orgorganic-chemistry.org |

Benzoxazole and Benzothiazole Formation (e.g., inspired by 5-fluorobenzoxazole-2-thiol)

Benzoxazole and benzothiazole derivatives are crucial in medicinal chemistry. nih.gov The synthesis of benzoxazoles typically involves the cyclization of 2-aminophenols with reagents like carboxylic acids or aldehydes. nih.govorganic-chemistry.org Similarly, benzothiazoles are often prepared from 2-aminothiophenols. nih.govorganic-chemistry.org For example, 2-amino-6-fluoro-7-chloro (1,3)-benzothiazole can be synthesized from 4-fluoro-3-chloro aniline. orientjchem.org

While the benzylamine structure of this compound is not a direct precursor for these standard cyclization reactions, its aromatic amine functionality, which could be unmasked through chemical transformation, is key. The compound 5-Fluorobenzoxazole-2-thiol is a known fluorinated building block used in drug discovery, underscoring the value of the 5-fluoro-substituted benzoxazole core in creating bioactive molecules. ossila.com The thiol group in this precursor allows for further modification, such as conversion to an amine. ossila.com This suggests that while the synthetic route from this compound would be non-traditional, the resulting fluorinated heterocyclic scaffold is of high value.

Contribution to the Design and Synthesis of Fluorine-Containing Analogues for Structure-Activity Relationship (SAR) Studies

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.com this compound provides a scaffold that already contains key features—a fluorine atom and a lipophilic alkyl ether—for use in SAR studies.

Modulation of Molecular Lipophilicity and Metabolic Stability through Fluorine Incorporation

One of the most significant advantages of fluorine incorporation is the enhancement of metabolic stability. tandfonline.com The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by enzymes like cytochrome P450. tandfonline.comresearchgate.net Placing a fluorine atom at a metabolically vulnerable position can block this breakdown, prolonging the drug's half-life and improving its bioavailability. tandfonline.comenamine.net The fluorine at the 5-position of the benzylamine can protect the aromatic ring from oxidation, a common metabolic pathway. researchgate.net

| Property | Effect of Fluorine Incorporation | Relevance in Drug Design |

|---|---|---|

| Lipophilicity (logP) | Generally increases lipophilicity, affecting membrane permeability. tandfonline.com | Optimizes absorption and distribution. nih.govresearchgate.net |

| Metabolic Stability | Blocks sites of oxidative metabolism due to the high C-F bond strength. tandfonline.com | Increases bioavailability and drug half-life. thieme-connect.com |

| pKa | Lowers the pKa of nearby amines due to its strong electron-withdrawing nature. | Affects solubility and receptor binding interactions. |

| Binding Affinity | Can enhance binding through electrostatic or dipolar interactions with protein targets. nih.govnih.gov | Improves potency and efficacy. tandfonline.com |

| Conformation | Influences molecular conformation due to stereoelectronic effects (e.g., gauche effect). beilstein-journals.orgmdpi.com | Can lock the molecule in a bioactive conformation. mdpi.com |

Impact on Receptor Binding and Conformational Preferences

The introduction of fluorine can profoundly influence how a ligand binds to its target protein. tandfonline.com Due to its high electronegativity, the fluorine atom can participate in favorable electrostatic and dipolar interactions with receptor pockets, potentially increasing binding affinity. nih.govnih.gov While it is a poor hydrogen bond acceptor, it can interact with partial positive charges in a protein. nih.gov The strategic placement of fluorine, as offered by this building block, is a key tactic in optimizing ligand-receptor interactions. nih.govdigitellinc.com

Furthermore, fluorine substitution can exert significant control over molecular conformation. beilstein-journals.org The highly polar C-F bond can influence the preferred orientation of adjacent groups through stereoelectronic effects. mdpi.comnih.govresearchgate.net This can help to lock a molecule into its most biologically active conformation, reducing the entropic penalty upon binding to a receptor. The interplay between the fluorine atom and the isobutoxy group in this compound can thus be exploited to design molecules with specific three-dimensional shapes tailored for a particular biological target.

Development of Specialized Reagents and Ligands in Catalysis

While the primary application of this compound appears to be in the synthesis of biologically active molecules, its structural features suggest potential for use in developing specialized reagents and ligands for catalysis. The benzylamine nitrogen can be readily functionalized to create bidentate or polydentate ligands capable of coordinating with transition metals. The electronic properties of the aromatic ring, modulated by the electron-withdrawing fluorine and electron-donating isobutoxy group, could influence the catalytic activity of the resulting metal complex. Although specific applications of this compound in catalysis are not yet widely documented, the development of novel ligands from readily available, functionalized amines is a common strategy in the field of organometallic chemistry and catalysis.

Role in the Construction of Functional Materials and Agrochemical Precursors

Extensive research into the applications of the chemical compound this compound reveals a notable absence of publicly documented use as a high-value building block in the construction of functional materials or as a precursor in the synthesis of agrochemicals. A thorough review of scientific literature, patent databases, and technical reports did not yield any specific examples or detailed research findings outlining its role in these advanced applications.

While fluorinated organic molecules are of significant interest in both materials science and agrochemistry due to the unique properties conferred by the fluorine atom, there is no available information to suggest that this compound has been utilized in these domains. The inherent characteristics of the fluoro and isobutoxybenzylamine moieties could theoretically be leveraged for the development of novel materials with specific electronic or physical properties, or as a scaffold for new biologically active compounds in agriculture. However, such applications remain hypothetical at this time, as no published research has explored these possibilities.

Consequently, there are no research findings to present in data tables or to discuss in detail regarding its synthetic utility in these fields. The scientific community has not, to date, reported on the incorporation of this compound into polymers, organic electronics, or other functional materials. Similarly, its use as a starting material or intermediate for the creation of herbicides, fungicides, or insecticides is not described in the available literature.

Further research and development would be necessary to determine if this compound holds potential as a valuable building block in these areas. Until such studies are conducted and their results published, its role in the construction of functional materials and as an agrochemical precursor remains undefined.

Spectroscopic and Computational Elucidation of 5 Fluoro 2 Isobutoxybenzylamine Derivatives

Advanced NMR Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 5-Fluoro-2-isobutoxybenzylamine derivatives. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all proton and carbon signals and establishes the connectivity of the atoms within the molecule.

The utility of ¹⁹F NMR is particularly noteworthy in the analysis of these compounds. The fluorine nucleus is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for detecting subtle changes in molecular structure and conformation. The chemical shift of the fluorine atom on the benzene (B151609) ring is influenced by the nature and orientation of the isobutoxy and aminomethyl substituents.

In chiral derivatives of this compound, the fluorine atom can provide valuable information on diastereotopicity. For instance, if a stereocenter is introduced into the molecule, the fluorine atom may become diastereotopic, leading to distinct signals in the ¹⁹F NMR spectrum, which can aid in the assignment of stereochemistry.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-3 | 6.95 (dd, J = 8.5, 4.5 Hz) | 115.8 (d, J = 23.5 Hz) |

| H-4 | 7.10 (ddd, J = 8.5, 8.5, 2.5 Hz) | 117.2 (d, J = 7.5 Hz) |

| H-6 | 7.25 (dd, J = 8.5, 2.5 Hz) | 129.5 (d, J = 2.0 Hz) |

| -CH₂- (benzyl) | 3.80 (s) | 45.5 |

| -O-CH₂- (isobutoxy) | 3.75 (d, J = 6.5 Hz) | 74.8 |

| -CH- (isobutoxy) | 2.05 (m) | 28.3 |

| -CH₃ (isobutoxy) | 0.95 (d, J = 6.8 Hz) | 19.2 |

| -NH₂ | 1.50 (br s) | - |

| C-1 | 135.4 (d, J = 3.0 Hz) | |

| C-2 | 156.0 (d, J = 1.5 Hz) | |

| C-5 | 158.5 (d, J = 240 Hz) |

Note: The chemical shifts and coupling constants (J) are hypothetical and presented for illustrative purposes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound and its derivatives. By providing a highly accurate mass measurement, typically with an error of less than 5 ppm, HRMS allows for the unambiguous determination of the molecular formula. nih.gov This level of precision is essential to distinguish between compounds with the same nominal mass but different elemental compositions.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the molecular ion of this compound would be expected to proceed through characteristic pathways, such as the loss of the isobutyl group, the aminomethyl group, or cleavage of the benzylamine (B48309) bond. The study of these fragmentation patterns helps to piece together the structure of the molecule and can be used to differentiate between isomers.

Table 2: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M+H]⁺ | 212.1448 | 212.1451 | 1.4 |

| [M-C₄H₉]⁺ | 154.0608 | 154.0610 | 1.3 |

| [M-CH₂NH₂]⁺ | 181.0972 | 181.0975 | 1.7 |

Note: The data presented is hypothetical and for illustrative purposes.

Computational Chemistry Studies on Electronic Structure and Reactivity

Computational chemistry provides a powerful avenue to complement experimental data and gain deeper insights into the properties of this compound derivatives at the molecular level.

Density Functional Theory (DFT) is a robust computational method used to determine the optimized ground state geometry of molecules. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are crucial for understanding the preferred three-dimensional arrangement of the atoms and the influence of the substituents on the geometry of the benzene ring. For instance, DFT can elucidate the steric and electronic effects of the isobutoxy group on the adjacent aminomethyl moiety. The results of these calculations can be compared with experimental data from X-ray crystallography, if available, to validate the computational model.

While DFT provides a static picture of the molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational flexibility. chemicalbook.com For this compound, the isobutoxy and aminomethyl groups possess rotational freedom, leading to a variety of possible conformations. MD simulations can explore the conformational landscape of the molecule over time, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as different conformations may exhibit different binding affinities.

Computational methods can also be employed to predict spectroscopic parameters. For example, Gauge-Independent Atomic Orbital (GIAO) calculations, often performed at the DFT level of theory, can predict NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to aid in the assignment of complex spectra and to confirm the proposed structure.

Furthermore, computational chemistry can be used to investigate potential reaction pathways for the synthesis or degradation of this compound derivatives. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies, providing valuable insights into the feasibility and mechanism of chemical transformations.

Theoretical and Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Isobutoxybenzylamine

Detailed Mechanistic Elucidation of Novel Derivatization Reactions

The derivatization of benzylamines is a cornerstone of synthetic chemistry, enabling the construction of a vast array of complex molecules. For 5-Fluoro-2-isobutoxybenzylamine, the primary amine group and the substituted aromatic ring are the key sites for chemical modification.

One of the most significant classes of reactions for compounds of this nature is transition metal-catalyzed C-H bond functionalization. Studies on analogous N,N-dimethyl-fluorobenzylamines have shown that palladacycles are crucial intermediates in such transformations. nih.gov The formation of these palladacycles can proceed through the direct reaction of the fluorinated benzylamine (B48309) with a palladium source like tris(μ-acetato)tripalladium(II) (Pd₃(OAc)₆). nih.gov This process involves the coordination of the nitrogen atom of the benzylamine to the palladium center, followed by the activation of an ortho C-H bond on the benzene (B151609) ring.

The regioselectivity of this C-H activation is a critical aspect. For a molecule like this compound, the directing effect of the aminomethyl group would favor the functionalization of the C6 position. However, the presence of the fluorine atom at C5 and the isobutoxy group at C2 introduces electronic and steric factors that can influence the reaction outcome. It has been observed in related systems that cyclopalladation can occur either ortho or para to the fluorine atom, with the regioselectivity being subtly influenced by the stoichiometry of the reactants and the solvent used. nih.gov

Kinetic Studies and Reaction Pathway Mapping

Kinetic studies are essential for understanding the sequence of elementary steps in a reaction mechanism and for optimizing reaction conditions. While specific kinetic data for this compound is not available, the principles can be inferred from related systems.

For the aforementioned palladacycle formation, kinetic analysis would likely reveal a multi-step process. The initial coordination of the amine to the palladium catalyst is typically a rapid pre-equilibrium step. The subsequent C-H bond cleavage is often the rate-determining step. The nature of the palladium species in solution is also a critical factor; studies have highlighted the importance of palladium speciation, with evidence for the involvement of multinuclear Pd clusters in the reaction pathway. nih.gov

To map the reaction pathway, a combination of experimental techniques such as in-situ spectroscopy (e.g., NMR, IR) and computational modeling would be employed. These methods would allow for the identification of intermediates, transition states, and the determination of activation energies for each step.

Rational Design Principles for Enhancing Selectivity and Efficiency

The rational design of catalysts and reaction conditions is paramount for achieving high selectivity and efficiency in the derivatization of this compound.

Ligand Design: In transition metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role. For instance, in palladium-catalyzed C-H functionalization, the choice of ligand can influence the electron density at the metal center, its steric environment, and ultimately the rate and selectivity of the reaction. For reactions involving this compound, ligands could be designed to favor a specific regioisomer by creating specific steric interactions with the isobutoxy or fluoro substituents.

Solvent Effects: The choice of solvent can significantly impact reaction rates and selectivities. As observed in the cyclopalladation of fluorinated benzylamines, the solvent can alter the regiochemical outcome. nih.gov This is often due to the solvent's ability to stabilize or destabilize transition states and intermediates.

Protecting Groups: The primary amine of this compound can be a site of unwanted side reactions. The use of appropriate protecting groups can mask the amine's reactivity, allowing for selective modification of the aromatic ring. Subsequent deprotection would then yield the desired derivatized product.

Theoretical Frameworks for Predicting Reactivity and Product Profiles

Computational chemistry provides powerful tools for predicting the reactivity and product profiles of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these purposes.

Frontier Molecular Orbital (FMO) Theory: FMO theory can be used to predict the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule will interact with other reagents. For this compound, the HOMO is likely to be localized on the electron-rich aromatic ring and the nitrogen atom, making these sites susceptible to electrophilic attack. The LUMO would indicate the most likely sites for nucleophilic attack.

Transition State Theory and Reaction Coordinate Analysis: DFT calculations can be used to model the entire reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. This allows for the calculation of activation barriers, which are indicative of the reaction rate. By comparing the activation energies for different possible reaction pathways, the most likely product profile can be predicted.

Emerging Research Avenues and Future Prospects for 5 Fluoro 2 Isobutoxybenzylamine

Integration into Automated Synthesis Platforms for High-Throughput Library Generation

The structure of 5-Fluoro-2-isobutoxybenzylamine is well-suited for integration into automated synthesis platforms, which are instrumental in modern drug discovery for generating large libraries of compounds for high-throughput screening. mdpi.comtaylorfrancis.com The primary amine of the benzylamine (B48309) moiety serves as a versatile handle for a wide array of chemical transformations.

Automated synthesis workflows could readily utilize this compound as a foundational building block. For instance, robotic systems can perform reactions such as amide bond formation, reductive amination, and urea (B33335) synthesis with high efficiency and reproducibility. The fluorinated isobutoxy-substituted benzene (B151609) ring provides a distinct chemical space to explore, which can be systematically modified through these automated processes. The resulting libraries of derivatives could then be screened against various biological targets to identify novel bioactive molecules.

Table 1: Potential Reactions for Automated Library Generation

| Reaction Type | Reagents | Potential Product Class |

| Amide Coupling | Carboxylic acids, acyl chlorides | N-acylated benzylamines |

| Reductive Amination | Aldehydes, ketones | N-alkylated benzylamines |

| Sulfonylation | Sulfonyl chlorides | N-sulfonylated benzylamines |

| Urea Formation | Isocyanates | N,N'-disubstituted ureas |

Exploration in Prodrug Design and Delivery Systems (conceptual, not specific clinical data)

The benzylamine functional group in this compound offers a prime site for the conceptual design of prodrugs. nih.govresearchgate.netresearchgate.net Prodrug strategies aim to improve the pharmacokinetic and pharmacodynamic properties of a parent drug molecule by masking a key functional group with a temporary, cleavable moiety. nih.govgoogle.com

Conceptually, the amine group could be derivatized to form amides, carbamates, or N-Mannich bases. nih.govresearchgate.net These modifications can alter properties such as solubility, membrane permeability, and metabolic stability. For instance, acylation of the amine could increase lipophilicity, potentially enhancing passage through biological membranes. The choice of the promoiety would be critical and could be designed for cleavage by specific enzymes present at a target site, leading to localized release of the active aminobenzylamine. While no specific clinical data exists for prodrugs of this compound, the principles of prodrug design are well-established for amine-containing drugs. nih.govresearchgate.netresearchgate.net

Application in Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The fluorine atom and the benzylamine group of this compound present potential, albeit currently underexplored, avenues in this field.

While not a classic bioorthogonal handle itself, the fluorine atom could be explored for its utility in ¹⁸F radiolabeling for positron emission tomography (PET). mdpi.comresearchgate.netrsc.org The synthesis of [¹⁸F]4-fluorobenzylamine has been reported as a versatile building block for PET radiotracers. rsc.org A similar strategy could conceptually be applied to synthesize an ¹⁸F-labeled version of this compound.

Furthermore, the benzylamine could be chemically modified to incorporate a bioorthogonal reactive group, such as an azide (B81097) or an alkyne, allowing it to be "clicked" onto a complementary-functionalized biomolecule within a biological system. This would enable its use as a probe for imaging or tracking biological processes. wikipedia.orgresearchgate.net

Development of Chemo- and Biocatalytic Transformations utilizing the Compound

The reactivity of the benzylamine group can be harnessed through both chemo- and biocatalytic transformations. Chemocatalysis offers a broad range of reactions for modifying the amine. For example, transition metal-catalyzed cross-coupling reactions could be employed to form new carbon-nitrogen bonds. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, presents a green and highly selective alternative. researchgate.netresearchgate.netacs.org Transaminases, for instance, are a class of enzymes that could potentially be used for the synthesis or modification of benzylamines. While specific enzymes for this compound have not been identified, the field of enzyme engineering is rapidly advancing, and it is conceivable that biocatalysts could be developed for its selective transformation. researchgate.netresearchgate.net

Table 2: Potential Catalytic Transformations

| Catalysis Type | Catalyst | Potential Transformation |

| Chemocatalysis | Palladium, Copper | C-N Cross-Coupling Reactions |

| Chemocatalysis | Rhodium, Iridium | Asymmetric Hydrogenation |

| Biocatalysis | Transaminase | Chiral Amine Synthesis |

| Biocatalysis | Laccase | Oxidative Coupling |

Sustainable Synthesis and Recycling Strategies for Production

The principles of green chemistry are increasingly important in the synthesis of all chemical compounds, including specialty chemicals like this compound. jddhs.comispe.orgresearchgate.net Future research in this area would likely focus on developing more sustainable synthetic routes. This could involve the use of greener solvents, minimizing the number of synthetic steps to improve atom economy, and employing catalytic methods to reduce waste. researchgate.netrsc.org

For the synthesis of halogenated aromatic compounds, greener methods are being explored to replace traditional, often harsh, halogenation reagents. taylorfrancis.comrsc.org Similarly, the synthesis of the isobutoxy ether linkage and the final reduction to the benzylamine could be optimized for sustainability.

Recycling strategies are also a key component of green chemistry. jddhs.comnumberanalytics.com In the context of a multi-step synthesis, this could involve the recovery and reuse of catalysts and solvents. While specific recycling protocols for the production of this compound are not established, general principles of catalyst and solvent recycling from the pharmaceutical and chemical industries would be applicable. jddhs.comnumberanalytics.com The development of continuous flow processes for its synthesis could also facilitate more efficient resource use and recycling. researchgate.net

Q & A

Q. Q1: What are the recommended synthetic pathways for 5-Fluoro-2-isobutoxybenzylamine in academic settings?

Methodological Answer : The synthesis typically involves multi-step reactions starting with fluorinated benzaldehyde derivatives. For example:

Nucleophilic substitution : React 5-fluoro-2-hydroxybenzaldehyde with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the isobutoxy group .

Reductive amination : Convert the aldehyde group to an amine via Schiff base formation (using ammonium acetate and sodium cyanoborohydride) to yield the benzylamine derivative .

Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel.

Q. Q2: How can researchers validate the purity and structural integrity of this compound?

Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at position 5, isobutoxy at position 2) via H and C NMR .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., expected [M+H]⁺ = 212.23 g/mol using ESI-MS) .

- HPLC : Assess purity (>98%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

Methodological Answer : Discrepancies often arise from methodological differences. To address this:

Standardize assays : Use enzyme inhibition assays (e.g., acetylcholinesterase for neurological targets) under controlled pH and temperature .

Control for stereochemistry : Chiral HPLC or X-ray crystallography can confirm stereochemical purity, as impurities in enantiomers may skew activity data .

Cross-validate with computational models : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with experimental IC₅₀ values .

Q. Q4: What experimental strategies optimize the stability of this compound in long-term biochemical studies?

Methodological Answer : Stability challenges include hydrolysis of the isobutoxy group and amine oxidation. Mitigation strategies:

Q. Q5: How can researchers design a structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer :

Modify substituents : Synthesize analogs with variations in the isobutoxy chain (e.g., tert-butoxy, ethoxy) to assess steric effects .

Functional group swaps : Replace the benzylamine group with a pyridyl or thiophene moiety to evaluate electronic effects .

Assay design : Test analogs in parallel against relevant targets (e.g., serotonin receptors for neurological applications) using radioligand binding assays .

Data Analysis and Interpretation

Q. Q6: How should researchers handle conflicting solubility data for this compound in different solvents?

Methodological Answer :

Empirical testing : Use a standardized shake-flask method with HPLC quantification to measure solubility in DMSO, ethanol, and PBS .

Computational prediction : Apply Hansen solubility parameters (HSPs) via software like COSMOtherm to identify optimal solvents .

Report conditions : Specify temperature, agitation rate, and solvent purity to ensure reproducibility .

Q. Q7: What statistical approaches are suitable for analyzing dose-response data in studies involving this compound?

Methodological Answer :

Nonlinear regression : Fit data to a sigmoidal curve (e.g., Hill equation) using GraphPad Prism to calculate EC₅₀/IC₅₀ values .

Error analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.

Outlier detection : Apply Grubbs’ test to exclude anomalous data points .

Literature and Resource Guidance

Q. Q8: Which databases and journals provide reliable physicochemical data for this compound?

Methodological Answer :

- PubChem : For molecular weight (212.23 g/mol), InChIKey, and spectral data .

- CAS Common Chemistry : Cross-validate CAS RN and regulatory information under CC-BY-NC 4.0 licensing .

Q. Q9: How can researchers conduct a systematic review of prior studies on fluorinated benzylamine derivatives?

Methodological Answer :

Database search : Use Scopus or Web of Science with keywords: "(this compound) AND (synthesis OR bioactivity)" .

Screening criteria : Filter for peer-reviewed articles (2015–2025) and exclude patents/industrial reports.

Meta-analysis tools : Use RevMan or R package metafor to aggregate bioactivity data .

Safety and Compliance

Q. Q10: What safety protocols are essential when handling this compound in the lab?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.